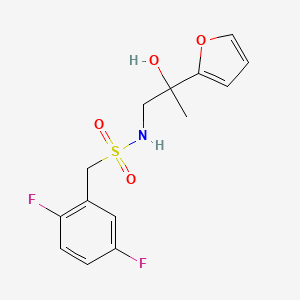

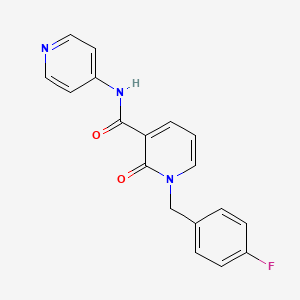

1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)methanesulfonamide is a chemical compound that has gained significant importance in scientific research. It is commonly referred to as 'DFPM' and has been extensively studied for its potential use in various fields of research. DFPM is a sulfonamide derivative that has shown promising results in the treatment of several diseases. In

Scientific Research Applications

Synthesis and Structural Characterization

Research on similar compounds, such as those involving fluorophenyl groups and methanesulfonamide structures, highlights advanced synthetic strategies and the detailed analysis of molecular structures. For instance, studies on the synthesis and crystal structure of fluorinated compounds reveal the importance of specific synthetic routes in achieving desired molecular architectures and the role of intermolecular hydrogen bonds in defining crystal structures (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015). Such research underpins the development of new materials with potential applications in areas like polymer science and materials engineering.

Chemoselective Reagents

The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides showcases the creation of chemoselective reagents, which are crucial for specific and efficient chemical transformations (K. Kondo, Erika Sekimoto, J. Nakao, & Y. Murakami, 2000). This research is vital for pharmaceutical synthesis, materials science, and the development of various organic compounds.

Catalytic Processes and Hydrogenation

The asymmetric hydrogenation of alpha-hydroxy ketones, facilitated by complexes such as Cp*Ir(OTf)(MsDPEN), demonstrates the compound's role in achieving high enantioselectivity in hydrogenation reactions (T. Ohkuma, Noriyuki Utsumi, Masahito Watanabe, K. Tsutsumi, N. Arai, & K. Murata, 2007). Such catalytic processes are fundamental in the synthesis of chiral molecules, with significant implications for the pharmaceutical industry and synthetic organic chemistry.

Fluorescent Materials

Research into the synthesis and photophysical properties of compounds with methanesulfonamido groups and their application in excited-state intramolecular proton transfer highlights the potential of these molecules in developing fluorescent materials (J. Kauffman & G. S. Bajwa, 1993). These materials can be used in sensors, imaging, and as wavelength shifters, demonstrating the compound's versatility in various scientific and technological applications.

properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO4S/c1-14(18,13-3-2-6-21-13)9-17-22(19,20)8-10-7-11(15)4-5-12(10)16/h2-7,17-18H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZHFGFBMKLLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)CC1=C(C=CC(=C1)F)F)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,4-dibromophenyl)amino)formamide](/img/structure/B2943532.png)

![[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2943535.png)

![3-amino-N-(4-methoxyphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2943536.png)

![2-(4-ethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943539.png)

![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2943541.png)

![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2943545.png)

![3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2943546.png)

![3-[2,4-dioxo-1-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-quinazolinyl]-N-(2-furanylmethyl)propanamide](/img/structure/B2943549.png)

![2-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-5-methoxybenzamide](/img/structure/B2943551.png)

![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943553.png)